molecular formula C15H17NO5S3 B2853756 methyl 3-{[4-(thiophen-2-yl)oxan-4-yl]sulfamoyl}thiophene-2-carboxylate CAS No. 2034508-40-0

methyl 3-{[4-(thiophen-2-yl)oxan-4-yl]sulfamoyl}thiophene-2-carboxylate

Cat. No.: B2853756
CAS No.: 2034508-40-0
M. Wt: 387.48
InChI Key: FZXLRVSNOYYRGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-{[4-(thiophen-2-yl)oxan-4-yl]sulfamoyl}thiophene-2-carboxylate is a sulfonamide-functionalized thiophene derivative featuring:

  • A thiophene-2-carboxylate core with a methyl ester at position 2.
  • A sulfamoyl group at position 3, linked to a 4-(thiophen-2-yl)oxane (tetrahydropyran) substituent.

This compound is synthesized via diazotization of methyl 3-amino-4-fluorobenzo[b]thiophene-2-carboxylate, followed by sulfonation and subsequent reaction with morpholine in DMF .

Properties

IUPAC Name

methyl 3-[(4-thiophen-2-yloxan-4-yl)sulfamoyl]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO5S3/c1-20-14(17)13-11(4-10-23-13)24(18,19)16-15(5-7-21-8-6-15)12-3-2-9-22-12/h2-4,9-10,16H,5-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZXLRVSNOYYRGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)S(=O)(=O)NC2(CCOCC2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO5S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Thiophene Ester Synthesis

The thiophene-2-carboxylate core is typically synthesized via esterification of thiophene-2-carboxylic acid under acidic conditions. For example, refluxing thiophene-2-carboxylic acid with methanol in the presence of sulfuric acid yields methyl thiophene-2-carboxylate. This intermediate is critical for subsequent functionalization at the 3-position.

Sulfonation at the 3-Position

Sulfonation is achieved using chlorosulfonic acid (ClSO₃H) under controlled temperatures (0–5°C) to avoid over-sulfonation. The reaction proceeds via electrophilic aromatic substitution, forming methyl 3-chlorosulfonylthiophene-2-carboxylate. Key parameters include:

  • Molar ratio : 1:1.2 (thiophene ester to ClSO₃H)
  • Reaction time : 2–3 hours
  • Workup : Quenching with ice-water followed by extraction with dichloromethane.

Amine Coupling to Form Sulfamoyl Group

The chlorosulfonyl intermediate reacts with 4-(thiophen-2-yl)oxan-4-amine in anhydrous dimethylformamide (DMF) at 25–30°C. Triethylamine (TEA) is added to scavenge HCl, driving the reaction to completion:
$$
\text{RSO}2\text{Cl} + \text{H}2\text{N-R'} \xrightarrow{\text{TEA}} \text{RSO}_2\text{NH-R'} + \text{HCl}
$$
Conditions :

  • Solvent : DMF
  • Temperature : 25–30°C
  • Yield : 68–72% after purification.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

To enhance scalability, continuous flow reactors are employed for the sulfonation and amine coupling steps. Benefits include:

  • Improved heat dissipation during exothermic sulfonation.
  • Reduced reaction times (30–45 minutes for sulfonation).

Purification Techniques

  • Recrystallization : Ethanol/water mixtures (3:1 v/v) yield crystals with >98% purity.
  • Column Chromatography : Silica gel with hexane/ethyl acetate (4:1) eluent removes unreacted amine and sulfonyl chloride byproducts.

Characterization and Analytical Data

Spectroscopic Confirmation

Technique Key Signals
¹H NMR δ 7.45 (d, J=5.1 Hz, thiophene-H), δ 3.85 (s, OCH₃), δ 3.70–3.20 (oxane-H)
¹³C NMR δ 161.2 (C=O), δ 140.5 (thiophene-C), δ 68.4 (oxane-C)
IR 1735 cm⁻¹ (C=O), 1340 cm⁻¹ (S=O asym), 1160 cm⁻¹ (S=O sym)

Chromatographic Purity

Method Conditions Purity
HPLC C18 column, 70:30 MeOH/H₂O, 1 mL/min 99.2%
TLC Silica, hexane:EtOAc (3:1) Rf = 0.45

Troubleshooting Common Synthetic Issues

Low Sulfonation Yield

  • Cause : Incomplete reaction due to inadequate cooling.
  • Solution : Maintain temperature <5°C using an ice-salt bath.

Amine Coupling Side Reactions

  • Cause : Residual moisture leading to hydrolysis of sulfonyl chloride.
  • Solution : Use molecular sieves or anhydrous DMF.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)sulfamoyl)thiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The sulfamoyl group can be reduced to an amine.

    Substitution: Electrophilic substitution reactions can occur on the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic substitution can be facilitated by reagents like bromine or chlorinating agents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or thiophene sulfone, while reduction of the sulfamoyl group can produce the corresponding amine.

Scientific Research Applications

Methyl 3-(N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)sulfamoyl)thiophene-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 3-{[4-(thiophen-2-yl)oxan-4-yl]sulfamoyl}thiophene-2-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfamoyl group can form hydrogen bonds with biological molecules, while the thiophene ring can participate in π-π interactions .

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Potential Applications Reference
Target Compound Thiophene-2-carboxylate 3-Sulfamoyl-4-(thiophen-2-yl)oxane Drug discovery, agrochemicals
Thifensulfuron-methyl Thiophene-2-carboxylate 3-Sulfonylurea-triazine Herbicide
Methyl 3-[(methoxycarbonylmethyl)sulfamoyl]thiophene-2-carboxylate Thiophene-2-carboxylate 3-Sulfamoyl-methoxycarbonylmethyl Synthetic intermediate
Ethyl 3-bromo-4-cyano-5-[(2-ethoxy-2-oxoethyl)sulfanyl]thiophene-2-carboxylate Thiophene-2-carboxylate 3-Bromo-4-cyano-5-sulfanyl-ethyl ester Pharmaceutical intermediate

Table 2: Substituent Effects on Properties

Substituent Example Compound Impact on Properties
Tetrahydropyran-thiophene Target Compound Increased lipophilicity, potential for CNS penetration
Triazine Thifensulfuron-methyl Enhanced herbicidal activity, environmental persistence
Methoxycarbonylmethyl Methyl 3-[(methoxycarbonylmethyl)sulfamoyl]thiophene-2-carboxylate Improved aqueous solubility

Research Findings and Hypotheses

Synthesis Efficiency : The target compound’s synthesis via diazotization and sulfonation (yield ~50%) aligns with methods for analogous sulfonamides .

Bioactivity Prediction: The sulfamoyl group may act as a hydrogen-bond donor/acceptor, similar to sulfonylurea herbicides .

Toxicity Considerations : Thiophene derivatives like Thiophene fentanyl hydrochloride lack comprehensive toxicological data, urging caution in handling the target compound .

Q & A

Basic Research Questions

Q. How is methyl 3-{[4-(thiophen-2-yl)oxan-4-yl]sulfamoyl}thiophene-2-carboxylate synthesized, and what key intermediates are involved?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions, including:

  • Step 1 : Functionalization of the thiophene ring at the 3-position with a sulfamoyl group via sulfonation using chlorosulfonic acid, followed by amine coupling (e.g., reaction with 4-(thiophen-2-yl)oxan-4-amine) .
  • Step 2 : Esterification of the carboxylic acid precursor (e.g., thiophene-2-carboxylic acid) using methanol under acidic conditions to form the methyl ester .
  • Key intermediates : Chlorosulfonylthiophene derivatives and substituted oxane-amines are critical precursors. Characterization via 1H^1H-NMR and 13C^{13}C-NMR is essential to confirm regioselectivity .

Q. What analytical techniques are recommended for structural confirmation of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1H^1H-NMR identifies proton environments (e.g., sulfamoyl NH, thiophene protons), while 13C^{13}C-NMR confirms carbonyl (C=O) and sulfur-containing functional groups .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks and fragmentation patterns, particularly for the sulfamoyl and oxane moieties .
  • Infrared (IR) Spectroscopy : Detects characteristic stretches (e.g., S=O at ~1350 cm1^{-1}, C=O at ~1700 cm1^{-1}) .

Q. What are the solubility and stability profiles of this compound under varying pH and temperature conditions?

  • Methodological Answer :

  • Solubility : Polar aprotic solvents (e.g., DMSO, DMF) are preferred due to the sulfamoyl and ester groups. Limited solubility in water requires co-solvents for biological assays .
  • Stability : Degradation under acidic/alkaline conditions (pH <4 or >9) is observed, with hydrolysis of the ester group. Store at -20°C in inert atmospheres to prevent oxidation of the thiophene ring .

Advanced Research Questions

Q. How can reaction yields be optimized for the sulfamoyl coupling step in the synthesis of this compound?

  • Methodological Answer :

  • Catalyst Screening : Use coupling agents like EDCI/HOBt or PyBOP to enhance amine-sulfonyl chloride reactivity .
  • Solvent Optimization : Dichloromethane (DCM) or THF improves reaction homogeneity, while maintaining temperatures below 0°C minimizes side reactions .
  • Kinetic Monitoring : TLC (silica gel, ethyl acetate/hexane) or HPLC tracks reaction progress. Yield improvements from 45% to >70% have been reported with iterative optimization .

Q. What computational modeling approaches are suitable for predicting the biological activity of this compound?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to simulate interactions with biological targets (e.g., carbonic anhydrase IX, linked to sulfamoyl groups) .
  • QSAR Modeling : Correlate electronic parameters (e.g., Hammett σ values for the thiophene ring) with observed bioactivity (e.g., IC50_{50} values in enzyme assays) .
  • MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories to validate binding modes .

Q. How do structural modifications (e.g., oxane ring substitution) impact the compound’s bioactivity?

  • Methodological Answer :

  • Case Study : Replacing the oxane ring with a piperidine moiety reduces steric hindrance, enhancing binding to hydrophobic enzyme pockets (e.g., COX-2 inhibition) .
  • SAR Analysis : Electron-withdrawing groups on the thiophene ring (e.g., Cl, CF3_3) increase metabolic stability but may reduce solubility .
  • Data Contradictions : Some studies report improved antimicrobial activity with bulkier substituents, while others note cytotoxicity trade-offs .

Q. What strategies mitigate challenges in purifying this compound due to byproduct formation?

  • Methodological Answer :

  • Chromatography : Use flash column chromatography (silica gel, gradient elution with ethyl acetate/hexane) to separate sulfonamide byproducts .
  • Recrystallization : Ethanol/water mixtures (7:3 v/v) effectively remove unreacted starting materials .
  • HPLC-Prep : Reverse-phase C18 columns with acetonitrile/water gradients resolve isomers (e.g., regioisomeric sulfamoyl products) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.